S-(2-Chloro-2-oxoethyl) ethanethioate S-(2-Chloro-2-oxoethyl) ethanethioate
Brand Name: Vulcanchem
CAS No.: 10553-78-3
VCID: VC20962641
InChI: InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3
SMILES: CC(=O)SCC(=O)Cl
Molecular Formula: C4H5ClO2S
Molecular Weight: 152.6 g/mol

S-(2-Chloro-2-oxoethyl) ethanethioate

CAS No.: 10553-78-3

Cat. No.: VC20962641

Molecular Formula: C4H5ClO2S

Molecular Weight: 152.6 g/mol

* For research use only. Not for human or veterinary use.

S-(2-Chloro-2-oxoethyl) ethanethioate - 10553-78-3

Specification

CAS No. 10553-78-3
Molecular Formula C4H5ClO2S
Molecular Weight 152.6 g/mol
IUPAC Name S-(2-chloro-2-oxoethyl) ethanethioate
Standard InChI InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3
Standard InChI Key CDVXHLKKIJCRHD-UHFFFAOYSA-N
SMILES CC(=O)SCC(=O)Cl
Canonical SMILES CC(=O)SCC(=O)Cl

Introduction

Chemical Identity and Properties

S-(2-Chloro-2-oxoethyl) ethanethioate is identified by its CAS number 10553-78-3 and EINECS number 234-141-6. The compound is characterized by a molecular formula of C4H5ClO2S and a molecular weight of approximately 152.6 g/mol. Its structure features a chlorinated carbonyl group that significantly contributes to its chemical reactivity and functional applications.

Nomenclature and Identification

The compound is known by several synonyms, including "Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester" . For precise identification in chemical databases and literature, several standard identifiers are available:

Identifier TypeValue
IUPAC NameS-(2-chloro-2-oxoethyl) ethanethioate
Standard InChIInChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3
Standard InChIKeyCDVXHLKKIJCRHD-UHFFFAOYSA-N
SMILESCC(=O)SCC(=O)Cl
Canonical SMILESCC(=O)SCC(=O)Cl
PubChem Compound82724

Table 1: Chemical Identifiers of S-(2-Chloro-2-oxoethyl) ethanethioate

Physical and Chemical Properties

The compound demonstrates specific physical and chemical characteristics that influence its handling, storage, and applications in various research contexts:

PropertyValue
Physical StateNot specified in available literature
Molecular Weight152.6 g/mol
Density1.336 g/cm³
Boiling Point180.2°C at 760 mmHg
Refractive Index1.498
Flash Point62.8°C
Vapor Pressure0.908 mmHg at 25°C

Table 2: Physical and Chemical Properties of S-(2-Chloro-2-oxoethyl) ethanethioate

Structural Features and Reactivity

Molecular Structure

The structure of S-(2-Chloro-2-oxoethyl) ethanethioate is characterized by a thioester group (CH₃C(O)S-) connected to a chloroacetyl group (-CH₂C(O)Cl). This arrangement creates a molecule with interesting reactive sites that contribute to its chemical behavior.

Reactivity Profile

The chlorinated carbonyl group in S-(2-Chloro-2-oxoethyl) ethanethioate makes it particularly reactive in various chemical processes. The presence of both the thioester and the chloroacetyl functionalities creates a molecule with multiple reactive sites:

  • The chloroacetyl group can undergo nucleophilic substitution reactions

  • The thioester bond can be hydrolyzed under appropriate conditions

  • The compound can participate in various transformations typical of acyl chlorides and thioesters

This reactivity profile makes the compound valuable in organic synthesis as a building block for more complex molecules.

Synthesis Methods

General Synthetic Approaches

Although the search results don't provide specific synthesis methods for S-(2-Chloro-2-oxoethyl) ethanethioate itself, comparable compounds with similar structural elements provide insights into potential synthetic routes.

Based on information about related compounds, a likely synthesis method would involve the reaction of a chloroacetyl chloride precursor with potassium thioacetate (KSAc) . This approach is consistent with the general method used for similar compounds like S-(2-oxo-2-phenylethyl) ethanethioate and its derivatives.

Biological Activity and Applications

Enzyme Inhibition Properties

Research into the biological activity of S-(2-Chloro-2-oxoethyl) ethanethioate has revealed its potential as an inhibitor of carbonic anhydrase enzymes. This enzyme inhibition capability is significant because carbonic anhydrase plays crucial roles in various physiological processes, including pH regulation, carbon dioxide transport, and electrolyte secretion.

Antimicrobial Properties

Compounds with similar structures to S-(2-Chloro-2-oxoethyl) ethanethioate have demonstrated antimicrobial properties, suggesting that this compound might also possess similar biological significance. This potential antimicrobial activity could be valuable in developing new agents against pathogenic microorganisms.

Comparison with Similar Compounds

Structural Analogues

S-(2-Chloro-2-oxoethyl) ethanethioate can be compared with several structurally related compounds to understand its unique chemical properties and potential applications:

CompoundKey Structural DifferencesDistinctive Properties
Ethyl thioacetateLacks chlorine atom but retains thiol ester characteristicsDifferent reactivity pattern
Ethyl 3-chloropropanoateDifferent arrangement of functional groupsUsed in different synthetic applications
S-(2-Chloroethyl) ethanethioateLacks carbonyl group adjacent to chlorineDifferent reactivity profile

Table 3: Comparison of S-(2-Chloro-2-oxoethyl) ethanethioate with Related Compounds

This comparison highlights how relatively minor structural variations can lead to significant differences in chemical behavior and application potential.

Research Directions and Future Applications

Optimization of Synthetic Routes

One promising research direction involves optimizing synthetic routes to produce S-(2-Chloro-2-oxoethyl) ethanethioate with higher yields and purity. This could involve:

  • Exploring alternative reaction conditions

  • Testing different catalysts

  • Investigating green chemistry approaches for more environmentally friendly synthesis

Structure-Activity Relationship Studies

Developing structure-activity relationship (SAR) studies around S-(2-Chloro-2-oxoethyl) ethanethioate could lead to the design of more potent and selective enzyme inhibitors. By systematically modifying different parts of the molecule and measuring the resulting biological activity, researchers could develop more effective compounds for specific therapeutic applications.

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